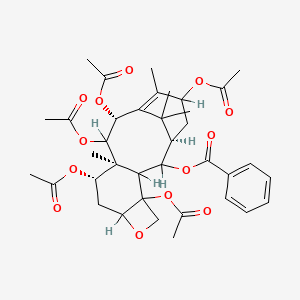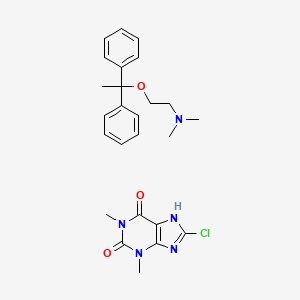
8-Epiloganic acid
Descripción general
Descripción
8-Epiloganic acid is an iridoid glucoside . It is found in Linaria cymbalaria (Scrophulariaceae) . The IUPAC name for 8-Epiloganic acid is (1S,4aS,6S,7S,7aS)-1-(beta-D-glucopyranosyloxy)-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid .
Synthesis Analysis
The biosynthesis of 8-Epiloganic acid involves the acylation of catalpol and vanilloyl coenzyme A by acyltransferases . This is a critical step in the biosynthesis of a major iridoid glycoside, Picroside-II, in the Himalayan medicinal herb, Picrorhiza kurroa .Molecular Structure Analysis
The molecular formula of 8-Epiloganic acid is C16H24O10 . The molecular weight is 376.36 . The InChI code is 1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6-,8+,9-,10-,11-,12+,13-,15+,16+/m1/s1 .Physical And Chemical Properties Analysis
8-Epiloganic acid is a solid substance . It has a melting point of 138-139 °C . The predicted boiling point is 646.3±55.0 °C . The predicted density is 1.60±0.1 g/cm3 . The predicted pKa is 4.55±0.70 .Aplicaciones Científicas De Investigación
A study by Yang Jian-hua and Hu Junping (2006) established an RP-HPLC method for determining 8-Epiloganic acid in Herba Cistanches, indicating its significance in pharmaceutical analysis (Yang Jian-hua & Hu Junping, 2006).
Venditti et al. (2012) identified 8-Epiloganic acid in Plantago sempervirens from Majella National Park, suggesting its presence in various plant species and its potential use in phytochemical analysis (Venditti et al., 2012).
G. König, H. Rimpler, and D. Hunkler (1987) isolated new iridoids, including 7-cinnamoyl-8-epiloganic acid, from Avicennia officinalis, highlighting the compound's potential in taxonomic and botanical studies (König, Rimpler, & Hunkler, 1987).
U. Harput et al. (2004) isolated various compounds, including 6'-O-benzoyl-8-epiloganic acid from Veronica anagallis-aquatica, indicating its role in natural product chemistry (Harput, Varel, Nagatsu, & Saracoglu, 2004).
Venditti et al. (2016) found 8-Epiloganic acid in Scrophularia canina L., suggesting its importance as a biogenetic precursor in the Scrophulariaceae family (Venditti et al., 2016).
Dong-Sung Lee et al. (2014) discovered anti-inflammatory properties of 8-Epiloganin (a form of 8-Epiloganic acid) in Castilleja rubra, revealing potential therapeutic applications (Lee et al., 2014).
Safety And Hazards
The safety data sheet for 8-Epiloganic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6-,8+,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGEAWILNVFFD-OZFVSFPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231816 | |
| Record name | 8-Epiloganic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Epiloganic acid | |
CAS RN |
82509-41-9 | |
| Record name | 8-Epiloganic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082509419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Epiloganic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



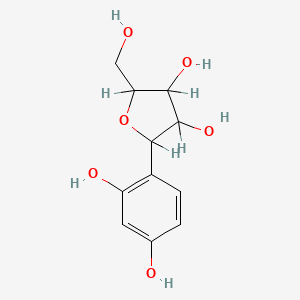
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1199844.png)
![7-methyl-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1199847.png)
![4-ethyl-6-[3-methyl-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B1199848.png)
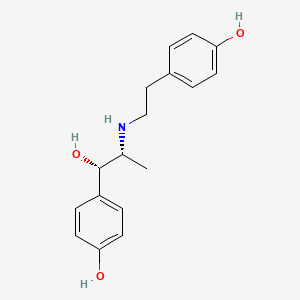
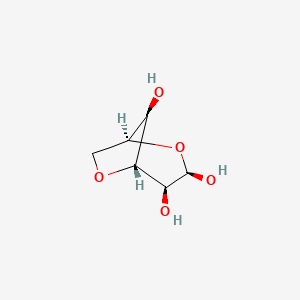
![(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1199852.png)
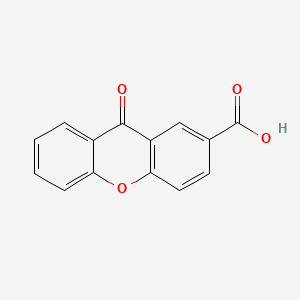
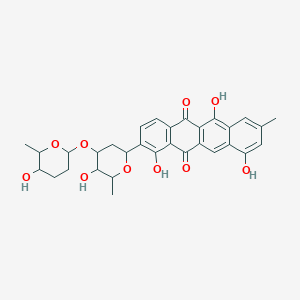
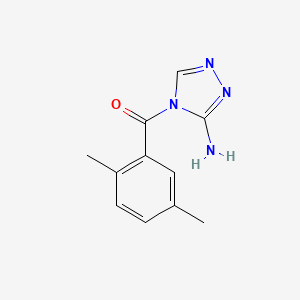
![4,4,4-trifluoro-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B1199859.png)
![5,11,17,23-Tetrakis(1,1,3,3-tetramethylbutyl)calix[4]arene-25,26,27,28-tetrol](/img/structure/B1199861.png)
